molecular formula C14H22FN3O2S B7100866 N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide

Cat. No.: B7100866
M. Wt: 315.41 g/mol
InChI Key: JXVVVNOIPUCTJJ-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is a synthetic organic compound with a complex structure It contains a piperidine ring substituted with a fluoro-methylpyridine moiety and an ethanesulfonamide group

Properties

IUPAC Name

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-4-21(19,20)17(3)13-5-7-18(8-6-13)14-10-12(15)9-11(2)16-14/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVVVNOIPUCTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCN(CC1)C2=NC(=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the fluoro-methylpyridine moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluoro-methylpyridine group using appropriate reagents and catalysts.

    Attachment of the ethanesulfonamide group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The fluoro-methylpyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide involves its interaction with specific molecular targets. The fluoro-methylpyridine moiety is known to interact with certain enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-fluoro-2-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide: Similar structure but with a different substitution pattern on the pyridine ring.

    N-[1-(4-chloro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

N-[1-(4-fluoro-6-methylpyridin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can significantly influence its chemical properties and biological activity compared to its analogs.

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